Product packaging for Cycloheptane, (1-methylethylidene)-(Cat. No.:CAS No. 7087-36-7)

Cycloheptane, (1-methylethylidene)-

Cat. No.: B13810115
CAS No.: 7087-36-7
M. Wt: 138.25 g/mol
InChI Key: ZFNODGQTFJVUPO-UHFFFAOYSA-N
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Description

Cycloheptane, (1-methylethylidene)-, also known as Isopropylidenecycloheptane, is an organic compound with the molecular formula C10H18 and a molecular weight of 138.25 g/mol . Its CAS Registry Number is 7087-36-7 . This compound is a derivative of cycloheptane, a seven-membered ring cycloalkane that is known to exhibit complex puckered conformations rather than being a flat molecule . The (1-methylethylidene) functional group, an isopropylidene moiety, characterizes this specific molecule. The compound is identified by the InChIKey ZFNODGQTFJVUPO-UHFFFAOYSA-N . Calculated physical properties include a density of approximately 0.832 g/cm³ and a boiling point of around 182.5°C at 760 mmHg . Cycloheptane, (1-methylethylidene)- is supplied as a high-purity chemical for research applications. It is intended for use as a non-polar solvent or as a synthetic intermediate or building block in organic synthesis and materials science research, for instance, in the development of pharmaceutical active ingredients . As a cycloalkane derivative, it may also be of interest in foundational combustion chemistry and fuel surrogate research, where compounds like cyclopentane and cyclohexane are studied to understand the oxidation kinetics and sooting tendencies of cyclic hydrocarbons in fuels . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B13810115 Cycloheptane, (1-methylethylidene)- CAS No. 7087-36-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7087-36-7

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

propan-2-ylidenecycloheptane

InChI

InChI=1S/C10H18/c1-9(2)10-7-5-3-4-6-8-10/h3-8H2,1-2H3

InChI Key

ZFNODGQTFJVUPO-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCCCC1)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Cycloheptane, 1 Methylethylidene

Reactions Involving the Exocyclic Double Bond

The exocyclic double bond in Cycloheptane (B1346806), (1-methylethylidene)- is a site of high electron density, making it susceptible to a variety of addition reactions.

Electrophilic Additions

Electrophilic addition reactions are characteristic of alkenes, where an electrophile breaks the π bond to form two new σ bonds. wikipedia.org In the case of unsymmetrical alkenes like Cycloheptane, (1-methylethylidene)-, the regioselectivity of the addition is often governed by Markovnikov's rule. This rule states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. byjus.comlibretexts.org

Common electrophilic additions include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond. Following Markovnikov's rule, the hydrogen atom would add to the exocyclic carbon of the double bond, and the halogen would add to the cycloheptane ring carbon, proceeding through a tertiary carbocation intermediate.

Hydration: The acid-catalyzed addition of water to form an alcohol. This reaction also follows Markovnikov's rule, yielding a tertiary alcohol. libretexts.org

Halogenation: The addition of halogens (X₂) such as bromine (Br₂) or chlorine (Cl₂) results in the formation of a dihalide. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. lasalle.edu

Table 1: Predicted Products of Electrophilic Addition to Cycloheptane, (1-methylethylidene)-

ReagentPredicted Major ProductRegioselectivity
HBr1-Bromo-1-isopropylcycloheptaneMarkovnikov
H₂O, H⁺1-Isopropylcycloheptan-1-olMarkovnikov
Br₂1,2-Dibromo-1-isopropylcycloheptaneanti-addition

Pericyclic Reactions (e.g., Ene Reactions, Cycloadditions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ox.ac.ukmsu.edu They are characterized by a reorganization of σ and π bonds without the formation of intermediates. ox.ac.ukudel.edu

Ene Reactions: The exocyclic double bond of Cycloheptane, (1-methylethylidene)- can participate as the "ene" component in an ene reaction. This reaction involves the transfer of an allylic hydrogen from an "ene" to an "enophile," with the concomitant formation of a new C-C single bond and a shift of the double bond.

Cycloadditions: These reactions involve the joining of two π-electron systems to form a ring. msu.edu The exocyclic double bond can act as a 2π component in cycloaddition reactions, such as the Diels-Alder reaction ([4+2] cycloaddition) or [2+2] cycloadditions. The feasibility and stereochemistry of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. udel.edu

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. lasalle.edutcichemicals.com This reaction converts the unsaturated Cycloheptane, (1-methylethylidene)- into the corresponding saturated alkane, isopropylcycloheptane. youtube.com

Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). lasalle.edu The reaction is typically a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. youtube.com

The heat released during hydrogenation, known as the heat of hydrogenation, can provide information about the stability of the alkene. youtube.com

Table 2: Catalytic Hydrogenation of Cycloheptane, (1-methylethylidene)-

CatalystProductStereochemistry of Addition
Pd/CIsopropylcycloheptanesyn
PtO₂Isopropylcycloheptanesyn
Raney NiIsopropylcycloheptanesyn

Transformations of the Cycloheptane Ring System

The seven-membered ring of Cycloheptane, (1-methylethylidene)- can also undergo various chemical transformations.

Ring-Opening and Fragmentation Reactions

While cycloheptane itself is relatively stable, the presence of functional groups can facilitate ring-opening reactions. noaa.gov For instance, the introduction of strain or reactive functional groups can lead to cleavage of the cycloheptane ring. Epoxidation of the exocyclic double bond followed by acid- or base-catalyzed ring opening can lead to various products depending on the reaction conditions. libretexts.orgyoutube.comyoutube.com In some cases, this can initiate a cascade of reactions that results in the opening of the seven-membered ring.

Rearrangement Processes and Isomerizations

Rearrangement reactions can occur under various conditions, often acid-catalyzed, leading to the formation of isomeric structures. libretexts.orgslideshare.net For Cycloheptane, (1-methylethylidene)-, potential rearrangements could involve:

Hydride or Alkyl Shifts: In the presence of a strong acid, protonation of the double bond can lead to a tertiary carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, which can then be trapped by a nucleophile or lose a proton to form a different alkene isomer.

Sigmatropic Rearrangements: If the molecule contains other sites of unsaturation, sigmatropic rearrangements like the Cope or Claisen rearrangements could be possible. masterorganicchemistry.comyoutube.comyoutube.com For example, if a vinyl group were present on an adjacent carbon, a rsc.orgrsc.org-sigmatropic rearrangement could occur.

Functionalization and Derivatization of Ring Positions

The functionalization of the cycloheptane ring in isopropylidenecycloheptane presents a synthetic challenge due to the chemical inertness of C(sp³)–H bonds. However, modern synthetic methodologies offer several potential pathways for the derivatization of the ring positions. These strategies primarily revolve around the activation of C–H bonds, either through radical processes or transition-metal catalysis.

Radical-Mediated Functionalization:

Radical reactions provide a powerful tool for the functionalization of unactivated C–H bonds in cycloalkanes. In the case of isopropylidenecycloheptane, the generation of a radical at one of the methylene (B1212753) groups of the cycloheptane ring could be achieved through hydrogen atom transfer (HAT). This process typically involves a radical initiator that abstracts a hydrogen atom from the alkane, forming a cycloalkyl radical. This intermediate can then react with a variety of radical trapping agents to introduce a new functional group.

The presence of the exocyclic double bond can influence the regioselectivity of radical abstraction. The allylic positions (the C-H bonds on the carbons adjacent to the double bond) are generally more susceptible to radical abstraction due to the resonance stabilization of the resulting allylic radical. However, functionalization at other positions on the cycloheptane ring is also possible, particularly with less selective radical species or under conditions that favor remote functionalization.

Transition-Metal-Catalyzed C–H Activation:

In recent years, transition-metal-catalyzed C–H activation has emerged as a premier strategy for the direct functionalization of alkanes and cycloalkanes. nist.govnist.govras.ru These methods offer high levels of chemo- and regioselectivity. For isopropylidenecycloheptane, a directing group approach could be envisioned, where a functional group is temporarily installed on the isopropylidene moiety to direct a metal catalyst to a specific C–H bond on the cycloheptane ring.

Alternatively, non-directed C–H activation could lead to a mixture of products, with the site of functionalization being influenced by steric and electronic factors. For instance, palladium-catalyzed C–H arylation has been successfully applied to various cycloalkanes, offering a potential route to arylated derivatives of isopropylidenecycloheptane. nist.govras.ru

Table 1: Potential Reagents for Ring Functionalization of Isopropylidenecycloheptane

Reaction TypePotential Reagents and ConditionsPotential Product Type
Radical HalogenationN-Bromosuccinimide (NBS), light/radical initiatorBrominated cycloheptane ring
Radical OxidationDi-tert-butyl peroxide, O₂Hydroxylated/carbonylated ring
C–H ArylationAryl halide, Palladium catalyst, ligand, baseArylated cycloheptane ring
C–H BorylationIridium or Rhodium catalyst, bis(pinacolato)diboronBorylated cycloheptane ring

It is important to note that the exocyclic double bond in isopropylidenecycloheptane can also undergo a variety of addition reactions. Therefore, achieving selective functionalization of the ring positions would require careful selection of reagents and reaction conditions to avoid competing reactions at the double bond.

Studies of Reaction Kinetics and Thermodynamics

Reaction Kinetics:

The kinetics of the potential ring functionalization reactions would be highly dependent on the chosen methodology.

Radical Reactions: The rate of radical C–H abstraction depends on several factors, including the strength of the C–H bond being broken, the nature of the radical abstracting agent, and the reaction temperature. For isopropylidenecycloheptane, the allylic C–H bonds are expected to have a lower bond dissociation energy compared to the other methylene C–H bonds in the ring, suggesting a faster rate of abstraction at these positions.

Transition-Metal-Catalyzed Reactions: The kinetics of C–H activation reactions are often complex, involving multiple steps such as oxidative addition, C–H activation, and reductive elimination. The rate-determining step can vary depending on the specific catalyst system and substrate. For palladium-catalyzed reactions, the C–H activation step is often rate-limiting.

Thermodynamics:

The thermodynamic properties of Cycloheptane, (1-methylethylidene)- are crucial for understanding the feasibility and position of equilibrium for its potential reactions. While specific experimentally determined thermodynamic data for this compound is scarce, data for the parent cycloheptane molecule from the National Institute of Standards and Technology (NIST) provides a useful reference point. wikipedia.org

Table 2: Selected Thermodynamic Properties of Gaseous Cycloheptane at 298.15 K and 1 atm

PropertyValueUnit
Standard Molar Enthalpy of Formation (ΔfH°)-118.1 ± 1.3kJ/mol
Standard Molar Entropy (S°)344.3 ± 4.2J/mol·K
Molar Heat Capacity (Cp)145.4J/mol·K

Data sourced from the NIST Chemistry WebBook for Cycloheptane. wikipedia.org It is important to note that these values are for the parent cycloalkane and would differ for Cycloheptane, (1-methylethylidene)- due to the presence of the isopropylidene group.

The enthalpy of formation provides information about the stability of the molecule. For any proposed functionalization reaction, the change in enthalpy (ΔH) can be estimated to determine if the reaction is exothermic (energetically favorable) or endothermic. The entropy change (ΔS) reflects the change in disorder during the reaction, and together with the enthalpy change, determines the Gibbs free energy change (ΔG), which is the ultimate indicator of reaction spontaneity.

Spectroscopic and Structural Elucidation of Cycloheptane, 1 Methylethylidene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms within a molecule. For Cycloheptane (B1346806), (1-methylethylidene)-, the spectrum would be expected to show distinct signals for the protons on the cycloheptane ring and the isopropenyl group.

The protons on the seven-membered ring would likely appear as a complex series of multiplets in the upfield region of the spectrum, typically between 1.0 and 2.5 ppm. The exact chemical shifts and coupling patterns would depend on the conformation of the cycloheptane ring and the relative positions of the protons (axial or equatorial).

The isopropenyl group would exhibit more characteristic signals. The two vinyl protons attached to the same carbon would likely appear as distinct signals, possibly singlets or finely split multiplets, in the region of 4.5-5.0 ppm. The methyl protons of the isopropenyl group would be expected to produce a singlet or a narrow multiplet around 1.7 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Cycloheptane Ring Protons1.0 - 2.5Multiplet
Vinylic Protons (=CH₂)4.5 - 5.0Singlet/Multiplet
Isopropenyl Methyl Protons (-CH₃)~1.7Singlet/Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of Cycloheptane, (1-methylethylidene)-, each unique carbon atom would give a single peak. youtube.com

The carbon atoms of the cycloheptane ring would resonate in the aliphatic region of the spectrum, typically between 20 and 50 ppm. The sp² hybridized carbons of the isopropenyl group would appear further downfield. The quaternary carbon of the double bond (C=C(CH₃)₂) would be expected in the 140-150 ppm range, while the terminal methylene (B1212753) carbon (=CH₂) would likely resonate around 110-120 ppm. The methyl carbons of the isopropenyl group would appear in the upfield region, around 20-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (ppm)
Cycloheptane Ring Carbons20 - 50
Isopropenyl Methyl Carbons (-CH₃)20 - 25
Vinylic Methylene Carbon (=CH₂)110 - 120
Vinylic Quaternary Carbon (>C=)140 - 150

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.pt Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the cycloheptane ring and between the vinylic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons. ipb.pt Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connection between the isopropenyl group and the cycloheptane ring. ipb.pt

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. solubilityofthings.com For Cycloheptane, (1-methylethylidene)-, the IR spectrum would be expected to show several key absorption bands.

The most prominent features would be associated with the isopropenyl group. A sharp absorption band around 1640-1650 cm⁻¹ would indicate the C=C stretching vibration of the double bond. The stretching vibrations of the vinylic C-H bonds would appear as one or more sharp peaks just above 3000 cm⁻¹, typically in the 3070-3090 cm⁻¹ region.

The C-H stretching vibrations of the saturated cycloheptane ring and the methyl groups would be observed as strong absorptions just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. The bending vibrations for the CH₂ and CH₃ groups would appear in the fingerprint region, typically between 1350 and 1470 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Vinylic C-H Stretch3070 - 3090Medium to Weak
Aliphatic C-H Stretch2850 - 2960Strong
C=C Stretch1640 - 1650Medium
CH₂/CH₃ Bending1350 - 1470Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov For Cycloheptane, (1-methylethylidene)- (C₁₀H₁₈), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Electron ionization (EI) mass spectrometry would likely cause the molecule to fragment in a predictable manner. Common fragmentation pathways for alkenes include allylic cleavage and rearrangements. The loss of a methyl group (CH₃, 15 Da) or an isopropyl group (C₃H₇, 43 Da) from the molecular ion would be plausible fragmentation patterns. The fragmentation of the cycloheptane ring could also lead to a series of characteristic smaller fragments. The analysis of these fragment ions helps to piece together the structure of the original molecule.

X-ray Diffraction Analysis (for Crystalline Derivatives)

While Cycloheptane, (1-methylethylidene)- is a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the cycloheptane ring. researchgate.netmdpi.com To perform this analysis, the compound would first need to be reacted to form a solid, crystalline derivative. The resulting crystal is then bombarded with X-rays, and the diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice. This method offers an unambiguous confirmation of the molecular structure elucidated by spectroscopic methods. researchgate.netmdpi.com

Theoretical and Computational Investigations of Cycloheptane, 1 Methylethylidene

Conformational Analysis of the Seven-Membered Ring System

The seven-membered ring of cycloheptane (B1346806) is known for its conformational complexity, existing in a dynamic equilibrium between several non-planar forms to alleviate internal strain. The two most prominent families of conformations are the twist-chair and the twist-boat.

Identification and Stability of Preferred Conformers (e.g., Twist-Chair, Chair-Boat)

For the parent cycloheptane molecule, extensive computational and experimental studies have established that the twist-chair (TC) conformation is the global energy minimum, meaning it is the most stable form. researchgate.net This is because the twist-chair conformation effectively minimizes both angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent bonds). The chair (C) and boat (B) conformations are typically higher in energy and often represent transition states rather than stable conformers. researchgate.net

It is therefore highly probable that Cycloheptane, (1-methylethylidene)- also adopts a twist-chair conformation as its most stable arrangement. The boat family of conformations, including the twist-boat (TB) , would likely be higher in energy.

Table 1: Postulated Stability of Cycloheptane, (1-methylethylidene)- Conformers

Conformer Postulated Stability Rationale
Twist-Chair (TC) Most Stable Minimizes angle and torsional strain, a known preference for cycloheptane and related derivatives. researchgate.net
Twist-Boat (TB) Less Stable Generally higher in energy for cycloheptane systems compared to the twist-chair.
Chair (C) Likely Transition State Represents a higher energy state on the pathway between twist-chair conformers. researchgate.net

Energetics of Conformational Interconversion Barriers

The different conformers of cycloheptane can interconvert through low-energy pathways, a process known as pseudorotation. The energy barriers for these transformations are critical for understanding the molecule's dynamic behavior. For cycloheptane itself, the barrier for the interconversion of the twist-chair conformer to the boat conformer has been a subject of computational study. researchgate.net

In the case of Cycloheptane, (1-methylethylidene)-, the (1-methylethylidene) group would be expected to affect these energy barriers. The steric bulk of the two methyl groups on the exocyclic double bond could increase the energy of certain transition states, thereby hindering specific interconversion pathways. For instance, the transition from a chair to a twist-boat conformation might be energetically more demanding due to steric clashes involving the isopropylidene group. Computational studies on cycloheptanone (B156872) have shown that while the pseudorotational barriers are higher than in cycloheptane, the transition from the chair to the twist-boat family requires less energy. researchgate.net A similar effect might be observed for Cycloheptane, (1-methylethylidene)-.

Influence of the (1-methylethylidene) Substituent on Ring Conformation

The (1-methylethylidene) substituent has a significant impact on the geometry of the cycloheptane ring. The primary effects are:

Introduction of Planarity: The C=C double bond and the atoms attached to it (the ring carbon and the two methyl groups) lie in a plane. This localized planarity will distort the cycloheptane ring from its ideal, unsubstituted geometry.

Steric Hindrance: The two methyl groups of the isopropylidene moiety are sterically demanding. Their presence will influence the puckering of the ring to minimize unfavorable steric interactions with the axial-like protons on the cycloheptane ring. This steric strain is a key factor in determining the relative stability of different conformers.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and reactivity of molecules like Cycloheptane, (1-methylethylidene)-. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information that is often difficult to obtain experimentally. nih.gov

Electronic Structure Characterization (e.g., HOMO-LUMO Analysis, Reactivity Descriptors)

A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally suggests a more reactive molecule.

For Cycloheptane, (1-methylethylidene)-, the HOMO is expected to be associated with the π-electrons of the exocyclic double bond, as π-orbitals are typically higher in energy than σ-orbitals. The LUMO would likely be the corresponding π* (antibonding) orbital.

Reactivity Descriptors derived from the HOMO and LUMO energies, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of a molecule's reactivity.

Table 2: Conceptual Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Interpretation
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Electron escaping tendency; higher values indicate greater reactivity.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Resistance to change in electron distribution; higher values indicate lower reactivity.

While specific calculated values for Cycloheptane, (1-methylethylidene)- are not available in the reviewed literature, DFT calculations would be the standard method to obtain these important parameters.

Mechanistic Pathway Elucidation through Transition State Analysis

Quantum chemical calculations are powerful for mapping out the potential energy surface of a chemical reaction, including the identification of transition states. A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction mechanism and activation energy.

For reactions involving Cycloheptane, (1-methylethylidene)-, such as electrophilic addition to the double bond, computational methods could be used to:

Locate the Transition State Structure: By optimizing the geometry to find a first-order saddle point on the potential energy surface.

Calculate the Activation Energy: The energy difference between the reactants and the transition state determines the rate of the reaction.

Visualize the Reaction Pathway: By following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products, the entire reaction pathway can be visualized.

These computational investigations would provide a detailed, atomistic understanding of the reaction mechanisms involving Cycloheptane, (1-methylethylidene)-.

Applications and Synthetic Utility of Cycloheptane, 1 Methylethylidene

Role as Key Intermediates in Complex Organic Synthesis

While specific total syntheses explicitly using Cycloheptane (B1346806), (1-methylethylidene)- as a key intermediate are not prominently reported, its structure is emblematic of a valuable synthetic building block. The exocyclic double bond is a versatile functional handle for a variety of chemical transformations. Furthermore, the attached isopropylidene group contains a gem-dimethyl motif, a structural feature frequently found in natural products and utilized by medicinal chemists to enhance biological activity and metabolic stability. acs.orgnih.gov

The gem-dimethyl group can confer several advantageous properties. It can act as a conformational lock, restricting the rotational freedom of the molecule. This pre-organization can be entropically favorable for binding to biological targets. nih.govresearchgate.net This is known as the Thorpe-Ingold effect. Additionally, the gem-dimethyl substitution can block sites of metabolism (a "metabolic soft spot"), potentially improving the pharmacokinetic profile of a drug candidate. researchgate.net

The reactivity of the exocyclic alkene allows for a range of potential synthetic operations to build molecular complexity. These transformations, while not specifically documented for this compound, represent its potential utility.

Table 1: Potential Synthetic Transformations of the Exocyclic Alkene

Reaction Type Reagents Potential Product Purpose
Epoxidation m-CPBA, H₂O₂ Isopropylidene-epoxycycloheptane Introduction of an electrophilic oxygen for ring-opening reactions.
Dihydroxylation OsO₄, NMO 1-(1,2-dihydroxy-1-methylethyl)cycloheptanol Creation of diol functionality for further derivatization.
Oxidative Cleavage O₃; then DMS or Zn/H₂O Cycloheptanone (B156872) and Acetone Cleavage to form two smaller carbonyl compounds.
Hydrogenation H₂, Pd/C Isopropylcycloheptane Saturation of the double bond to create a simple alkyl substituent.

| Halogenation | Br₂, Cl₂ | 1-(1,2-dihalo-1-methylethyl)cycloheptane | Introduction of halogens for subsequent substitution or elimination reactions. |

Utility in the Construction of Macrocyclic Structures

The direct application of Cycloheptane, (1-methylethylidene)- in the synthesis of macrocycles is not described in the available literature. However, the incorporation of carbocyclic units, including seven-membered rings, is a common strategy in macrocycle design to impart conformational rigidity and control the spatial orientation of appended functional groups. tranzilla.runih.gov Macrocycles are of significant interest in drug discovery as they can tackle challenging biological targets often inaccessible to traditional small molecules. nih.gov

A functionalized derivative of Cycloheptane, (1-methylethylidene)- could theoretically serve as a scaffold in a macrocyclization strategy. For instance, if other points on the cycloheptane ring were equipped with reactive functional groups, the rigid seven-membered ring could act as a cornerstone to facilitate a high-yielding ring-closing reaction. The gem-dimethyl group, in particular, could influence the conformation of the linear precursor, pre-organizing it for cyclization. acs.orgnih.gov

Table 2: General Macrocyclization Strategies and Potential Role of a Cycloheptane Fragment

Macrocyclization Strategy Description Potential Role of a Cycloheptane Fragment
Ring-Closing Metathesis (RCM) Joins two terminal alkenes using a ruthenium or molybdenum catalyst to form a cyclic alkene. A di-alkenyl functionalized cycloheptane could be cyclized via RCM to form a bicyclic or ansa-macrocyclic system.
Macrolactamization Forms a cyclic amide from a linear amino acid precursor. A cycloheptane ring could be part of the carbon backbone connecting the amine and carboxylic acid, providing conformational constraint.
Azide-Alkyne Cycloaddition (CuAAC) A copper-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a triazole ring within the macrocycle. A cycloheptane scaffold could be functionalized with both an azide and an alkyne to undergo intramolecular cyclization.

| Macrolactonization | Forms a cyclic ester from a linear hydroxy acid precursor. | The cycloheptane ring could serve as a rigid spacer between the hydroxyl and carboxylic acid groups. |

Contributions to Catalysis (e.g., Ligand Design)

There is no evidence in the reviewed literature of Cycloheptane, (1-methylethylidene)- being used in catalysis or for ligand design. As a simple hydrocarbon, it lacks the necessary heteroatoms (like N, P, O, S) with lone pairs of electrons that are typically required to coordinate to a metal center and form a catalyst-ligand complex.

However, the field of catalysis often utilizes cyclic scaffolds as the backbone for ligands. For instance, cyclodextrins, which are macrocyclic oligosaccharides, are used as catalysts themselves or as scaffolds for catalytic groups in aqueous-phase reactions. mdpi.com The chiral and hydrophobic cavity of cyclodextrins can bind substrates and promote specific reactions. mdpi.commdpi.com

For a molecule like Cycloheptane, (1-methylethylidene)- to be useful in catalysis, it would first need to be chemically modified to introduce coordinating groups. For example, functionalization of the cycloheptane ring with phosphine (B1218219), amine, or alcohol groups could transform it into a potential ligand scaffold. The rigid seven-membered ring could then influence the steric and electronic properties of the resulting metal complex, potentially impacting its catalytic activity and selectivity. The gem-dimethyl group could provide steric bulk near the metal center, which is a common design element in many successful ligands.

Table 3: Common Ligand Types and Required Structural Features

Ligand Class Required Functional Groups Potential for Cycloheptane-based Scaffold
Phosphine Ligands -PR₂, -PHR, -PH₂ Requires chemical synthesis to attach phosphorus-containing groups to the cycloheptane ring.
N-Heterocyclic Carbenes (NHCs) Imidazolium or related azolium salt precursor Requires construction of a heterocyclic ring fused to or substituted onto the cycloheptane backbone.
Amine/Amide Ligands -NR₂, -NHR, -NH₂, -C(O)NR₂ Requires amination or related reactions on a functionalized cycloheptane precursor.

| Alkoxide/Phenoxide Ligands | -OH | Requires introduction of hydroxyl groups onto the cycloheptane ring. |

Future Research Directions and Emerging Scientific Questions

Development of Novel and Sustainable Synthetic Methodologies

The primary known synthesis of Cycloheptane (B1346806), (1-methylethylidene)- involves the reaction of cycloheptanone (B156872) with a Grignard reagent, specifically methylmagnesium bromide, followed by a dehydration step. ontosight.ai While effective, this classical approach presents opportunities for the development of more novel and sustainable methodologies. Future research is poised to explore greener, more efficient, and atom-economical routes to this and related compounds.

One promising avenue lies in the adaptation of modern olefination reactions. The Wittig reaction, a cornerstone of alkene synthesis, offers a highly versatile and controllable method for the formation of the exocyclic double bond. acs.orgnist.gov The reaction of cycloheptanone with a phosphorus ylide, such as isopropylidenetriphenylphosphorane, could provide a direct and high-yielding pathway to the target molecule. A key research question in this area is the optimization of reaction conditions to favor the desired product and minimize the formation of byproducts, such as the corresponding endocyclic alkene.

Furthermore, the exploration of transition-metal-catalyzed reactions presents another exciting frontier. Catalytic methods often offer milder reaction conditions and higher selectivity compared to classical stoichiometric reactions. Investigating the use of catalysts for the direct olefination of cycloheptanone could lead to more sustainable and cost-effective synthetic protocols. The development of such methods would not only be beneficial for the synthesis of Cycloheptane, (1-methylethylidene)- but could also be applied to a broader range of exocyclic alkenes.

Synthetic MethodPrecursorsKey FeaturesPotential for Sustainability
Grignard Reaction & DehydrationCycloheptanone, Methylmagnesium bromideEstablished, multi-step processModerate, potential for solvent and reagent waste
Wittig ReactionCycloheptanone, IsopropylidenetriphenylphosphoraneDirect, high-yielding potentialGood, dependent on phosphine (B1218219) oxide recycling
Transition-Metal CatalysisCycloheptanone, Olefin sourceMilder conditions, higher selectivity potentialHigh, catalyst loading and turnover are key factors

Exploration of Undiscovered Chemical Reactivity and Selectivity

The chemical reactivity of Cycloheptane, (1-methylethylidene)- remains largely uncharted territory, presenting a significant opportunity for fundamental research. The interplay between the seven-membered ring's conformational flexibility and the reactivity of the exocyclic double bond is a key area for investigation. The strain inherent in the cycloheptane ring can influence the reactivity of the attached isopropylidene group, potentially leading to unique chemical transformations. dntb.gov.ua

Future studies are expected to focus on the electrophilic addition reactions across the double bond. The regioselectivity and stereoselectivity of these reactions will be of particular interest, as the conformational dynamics of the cycloheptane ring could direct the approach of electrophiles. For instance, reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation could yield a variety of functionalized cycloheptane derivatives with potential applications in medicinal chemistry and materials science.

Moreover, the exploration of pericyclic reactions, such as cycloadditions and ene reactions, involving the exocyclic double bond could lead to the synthesis of complex polycyclic systems. The unique steric and electronic properties of the isopropylidene cycloheptane scaffold may impart novel reactivity and selectivity in these transformations. Unraveling these reaction pathways will not only expand our understanding of this specific molecule but also contribute to the broader field of physical organic chemistry.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for elucidating the structure, properties, and reactivity of molecules like Cycloheptane, (1-methylethylidene)-. The conformational landscape of the cycloheptane ring is complex, with multiple low-energy chair and boat-like conformations being accessible. nih.govacs.org Advanced computational modeling can provide detailed insights into the relative energies of these conformers and the barriers to their interconversion.

Future research in this area will likely employ high-level quantum mechanical calculations to construct a detailed potential energy surface for the molecule. This will allow for the accurate prediction of the dominant conformations in different environments and their influence on the molecule's physical and chemical properties. For example, understanding the conformational preferences is crucial for predicting the selectivity of reactions involving the exocyclic double bond.

Furthermore, computational models can be used to predict the outcomes of chemical reactions. By simulating reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. This predictive power can guide experimental work, enabling the rational design of new reactions and the targeted synthesis of novel derivatives. The integration of machine learning and artificial intelligence with computational chemistry is also an emerging area that could accelerate the discovery of new properties and applications for Cycloheptane, (1-methylethylidene)-.

Computational MethodInformation GainedPotential Impact
Conformational AnalysisRelative energies of conformers, interconversion barriersPrediction of physical properties and reaction selectivity
Reaction Pathway ModelingTransition state structures and energiesUnderstanding of reactivity and rational design of experiments
Machine Learning/AIPrediction of properties and reactivityAccelerated discovery of new applications

Integration with Materials Science for Functional Molecule Design

The unique structural features of Cycloheptane, (1-methylethylidene)- make it an intriguing building block for the design of new functional molecules and materials. The cycloheptane moiety can serve as a flexible scaffold, while the isopropylidene group provides a handle for further functionalization or polymerization. The incorporation of this motif into larger molecular architectures could lead to materials with novel properties.

One area of potential application is in the development of new polymers. The exocyclic double bond of Cycloheptane, (1-methylethylidene)- could be utilized in polymerization reactions, leading to the formation of polymers with cycloheptane units in the backbone or as pendant groups. The conformational flexibility of the seven-membered ring could impart unique thermal and mechanical properties to these materials.

Additionally, functionalized derivatives of Cycloheptane, (1-methylethylidene)- could find applications in the design of liquid crystals, molecular switches, or as components of supramolecular assemblies. The ability to control the conformation of the cycloheptane ring through external stimuli could be harnessed to create responsive materials. Future research will focus on the synthesis of such functional derivatives and the characterization of their material properties, opening up new possibilities for the application of this versatile chemical compound.

Q & A

Q. What are the established synthetic routes for Cycloheptane, (1-methylethylidene)-, and how can reaction conditions be optimized?

Cycloheptane derivatives are typically synthesized via Clemmensen reduction of cycloheptanone using zinc amalgam and hydrochloric acid. Optimization involves controlling stoichiometry, temperature (50–70°C), and reaction time to minimize side products like over-reduced alkanes . For (1-methylethylidene)-substituted derivatives, Wittig or Horner-Wadsworth-Emmons reactions may introduce the isopropylidene group, requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing Cycloheptane, (1-methylethylidene)-?

  • Gas Chromatography (GC): Use non-polar columns (e.g., SE-30) with Kovats retention indices (RI) for identification. For example, RI values for cycloheptane derivatives range between 850–950 under isothermal conditions .
  • IR Spectroscopy: Key peaks include C-H stretching (2850–2960 cm⁻¹) for alkanes and C=C stretching (1640–1680 cm⁻¹) for the isopropylidene group .
  • Mass Spectrometry: Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 138 (C₁₀H₁₈⁺) and fragmentation patterns indicative of cyclopropane ring cleavage .

Q. What safety protocols are critical when handling Cycloheptane, (1-methylethylidene)-?

  • Storage: Keep in airtight containers at ≤25°C, away from oxidizers (e.g., permanganates, peroxides) and ignition sources .
  • Exposure Control: Use fume hoods (ventilation ≥100 ft³/min) and PPE (nitrile gloves, chemical goggles) to prevent skin/eye irritation .
  • Spill Management: Absorb with inert materials (vermiculite) and neutralize with 10% sodium bicarbonate before disposal .

Q. What are the key physical properties of Cycloheptane, (1-methylethylidene)- relevant to experimental design?

  • Boiling Point: ~157.8°C (predicted) .
  • Density: 0.83 g/cm³ at 20°C .
  • Flash Point: -7°C (high flammability; requires explosion-proof equipment) .
  • Solubility: Miscible with non-polar solvents (hexane, toluene) but insoluble in water (log P ~3.2) .

Q. How are hazards associated with Cycloheptane, (1-methylethylidene)- quantified in laboratory settings?

  • Acute Toxicity: LC₅₀ (rat, inhalation) = 12,000 ppm/4h; symptoms include dizziness and respiratory depression .
  • Skin Irritation: Prolonged exposure causes erythema (score 2 on Draize scale) .
  • Environmental Impact: EC₅₀ (Daphnia magna) >100 mg/L, classified as "slightly hazardous" per GHS .

Advanced Research Questions

Q. How does the isopropylidene substituent influence the conformational dynamics of Cycloheptane?

The isopropylidene group introduces steric strain and alters ring puckering. Computational studies (DFT/B3LYP) reveal a distorted boat conformation with a dihedral angle of 25°–30° between C1 and C4. This strain increases reactivity in ring-opening reactions compared to unsubstituted cycloheptane .

Q. How can contradictions in thermochemical data (e.g., ΔfH°) for Cycloheptane derivatives be resolved?

Discrepancies in enthalpy of formation (ΔfH°) values (e.g., reported ranges of -208 to -195 kJ/mol) arise from differences in calorimetric vs. computational methods. Validate data using bomb calorimetry under controlled oxygen pressure (25 atm) and cross-reference with high-level ab initio calculations (e.g., G4MP2) .

Q. What computational models best predict the GC retention indices of Cycloheptane derivatives?

Quantitative Structure-Retention Relationship (QSRR) models using molecular descriptors (e.g., Wiener index, polar surface area) achieve ±5 RI unit accuracy. Support Vector Machine (SVM) algorithms trained on NIST data (n=200 compounds) show R² >0.95 for non-polar columns .

Q. What methodologies assess the ecological impact of Cycloheptane, (1-methylethylidene)- in aquatic systems?

  • Biodegradation Tests: Use OECD 301F (manometric respirometry) to measure 28-day degradation; <20% degradation indicates persistence .
  • Toxicity Assays: Vibrio fischeri bioluminescence inhibition (EC₅₀ = 45 mg/L) and algal growth inhibition (72h-EC₅₀ = 32 mg/L) quantify acute effects .

Q. How does Cycloheptane, (1-methylethylidene)- behave under high-temperature/pressure conditions?

At >200°C, thermal decomposition yields propylene and cyclohexene via β-scission (confirmed by GC-MS). Reaction kinetics follow first-order decay (k = 0.015 s⁻¹ at 250°C). Use autoclave reactors with Hastelloy C-276 lining to prevent catalytic interference .

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